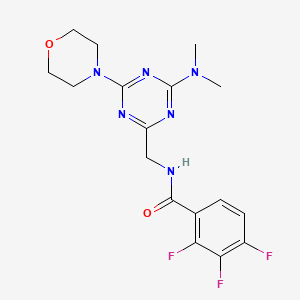
ethyl 3-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Br-PPMP and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 3-aryl-2-bromo propanoates, similar in structure to the specified compound, have been utilized in the synthesis of thiazolidinones with potential antimicrobial properties. This synthesis demonstrates the compound's role in producing derivatives with biological activity, specifically those with selective antimicrobial effects against certain microbes. The activity of these compounds suggests their potential application in developing new antimicrobial agents (В. М. Цялковский et al., 2005).
Synthetic Applications
The compound and its derivatives have been explored in synthetic chemistry for the preparation of highly functionalized molecules. For example, ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate, a compound with a similar functional group arrangement, was epoxidized and further transformed into various cyclic and acyclic products through epoxide opening reactions. This application highlights the compound's versatility in organic synthesis, enabling the creation of complex molecules with potential applications in material science and pharmaceuticals (Martin Eipert et al., 2003).
Biofuel Production
The synthesis of methyl propanoate from ethyl propanoate derivatives, including compounds structurally related to the queried chemical, has been explored using Baeyer-Villiger monooxygenases. This research points to the compound's potential application in biofuel production, demonstrating its utility in generating key precursors for polymethyl methacrylates, a component of various biofuels (Hugo L van Beek et al., 2014).
Material Science and Catalysis
In material science, the compound's derivatives have been investigated for their role in the synthesis of polymers and catalysts. For instance, ethyl 3-(acryloyloxy)methyloxetane, bearing resemblance in its functional groups, was polymerized via atom transfer radical polymerization. This research illustrates the compound's application in developing novel polymeric materials with potential uses in coatings, adhesives, and as components in electronic devices (N. K. Singha et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4/c1-3-20-6(17)4-5-16-7-8(13-10(16)12)15(2)11(19)14-9(7)18/h3-5H2,1-2H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWAAXKVAIEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
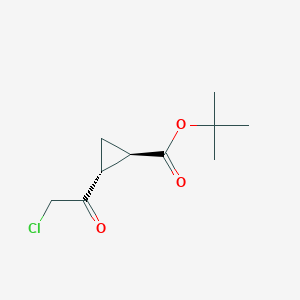
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)
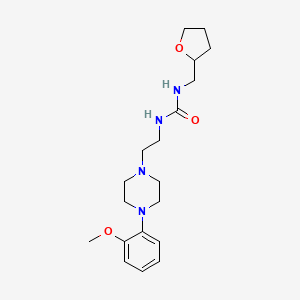
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)

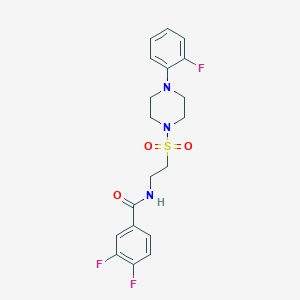
methanone](/img/structure/B2654120.png)

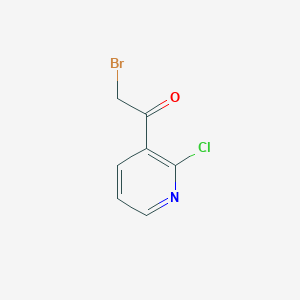
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
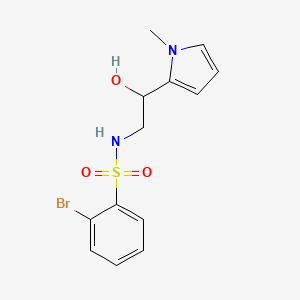
![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)
